molecular formula C10H18INO2 B1625161 (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 338945-22-5

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1625161
CAS No.: 338945-22-5
M. Wt: 311.16 g/mol
InChI Key: QCETXLFSWJGTAZ-QMMMGPOBSA-N
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Description

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an iodomethyl group attached to the pyrrolidine ring and a tert-butyl ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of appropriate precursors.

    Introduction of Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions. This can be done using reagents like iodine and a suitable base to facilitate the substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (S)-2-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (S)-2-Fluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, or fluorine analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing unique steric and electronic properties .

Properties

IUPAC Name

tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCETXLFSWJGTAZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462079
Record name (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338945-22-5
Record name (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

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